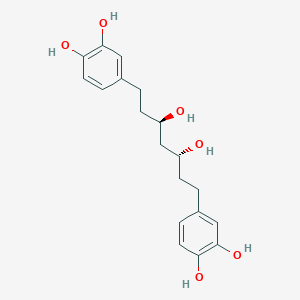

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Übersicht

Beschreibung

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a compound with the molecular formula C19H24O6 . This compound is a medicinal compound that acts as a kinase inhibitor . It has been shown to induce apoptosis in cancer cells and is being studied for its potential use in anticancer therapies .

Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C19H24O6 . The molecular weight of the compound is 348.4 g/mol . More detailed structural information such as NMR spectra may be available in specialized databases or scientific literature .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C19H24O6 and molecular weight 348.4 g/mol . The compound’s density, boiling point, melting point, and flash point are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

A study by Ponomarenko et al. (2014) isolated diarylheptanoids, including 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, from alder tree bark, demonstrating significant antioxidant properties. Their research showed that these compounds had higher antioxidant activity than curcumin, a known antioxidant, and used molecular modeling to understand the mechanisms of action and structure-activity relationship (Ponomarenko et al., 2014).

Neuroprotective Effects

Jirásek et al. (2014) synthesized a range of diarylheptanoids, including derivatives of this compound. They evaluated their protective activity against glutamate-induced neuronal cell death in murine hippocampal cell line HT-22. Some compounds demonstrated significant neuroprotective activity, suggesting potential applications in neurodegenerative disease treatment (Jirásek et al., 2014).

Anti-inflammatory Properties

Hu and Wang (2011) isolated diarylheptanoids from the bark of Alnus hirsuta and demonstrated their significant antioxidative and anti-inflammatory effects. These compounds inhibited the production of proinflammatory molecules such as nitric oxide and cyclooxygenase-2 in lipopolysaccharide-induced macrophages, highlighting their potential use in treatments for conditions involving oxidative stress and inflammation (Hu & Wang, 2011).

Melanogenesis Inhibitory Activities

Cho et al. (2002) investigated diarylheptanoids from Alnus hirsuta Turcz for their effects on melanogenesis. These compounds significantly inhibited melanin production and tyrosinase activity in B16 melanoma cells, indicating potential applications in the treatment of hyperpigmentation disorders (Cho et al., 2002).

Cytotoxic Activities

Choi et al. (2008) evaluated diarylheptanoids from Alnus japonica for cytotoxic activities against various human and mouse cancer cell lines. Their findings indicate the potential of these compounds as anticancer agents, particularly against melanoma and gastric cancer cells (Choi et al., 2008).

Synthesis and Material Science Applications

Wright et al. (2001) explored the synthesis of ferrocene-containing diamines, including derivatives of diarylheptanoids like this compound. Their research focused on applications in epoxy resins, demonstrating the potential utility of these compounds in material science and engineering (Wright et al., 2001).

Wirkmechanismus

Zukünftige Richtungen

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is being studied for its potential use in anticancer therapies . Its potent anticancer activity makes it an exciting area of research for the future of cancer therapy . This compound is an analog of a Chinese herbal medicine and has been isolated from human urine , suggesting potential for further exploration in traditional medicine contexts.

Eigenschaften

IUPAC Name |

4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14-15,20-25H,1-2,5-6,11H2/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACLCJIHILFMRQ-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

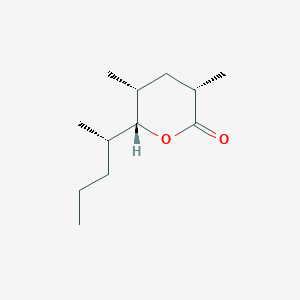

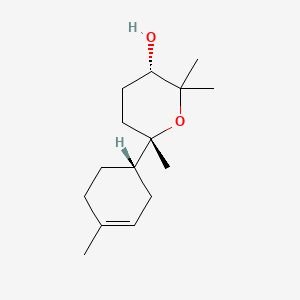

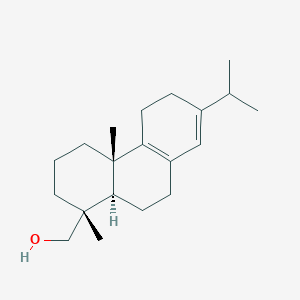

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(S)-1-acetamidoethyl]phosphonic acid](/img/structure/B1251265.png)

![2-(1-benzofuran-4-yl)-N-methyl-N-[(5S,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1251283.png)